molecular formula C13H12Cl2N2O B14528323 Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride CAS No. 62513-06-8

Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride

Cat. No.: B14528323
CAS No.: 62513-06-8
M. Wt: 283.15 g/mol
InChI Key: PXXHPRHQYOCGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium cation, which is the conjugate acid of pyridine. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate. For Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride, the synthesis can be achieved through the N-alkylation of pyridine with a suitable alkyl halide under specific conditions . The reaction is usually carried out at elevated temperatures (around 150°C) in the absence of a solvent .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

Pyridinium salts undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridinium salts results in pyridine N-oxides, while reduction leads to the formation of pyridine .

Mechanism of Action

The mechanism of action of pyridinium salts involves their interaction with specific molecular targets and pathways. These compounds can act as electrophiles, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride include other pyridinium salts such as:

  • Pyridinium chlorochromate
  • N-methylpyridinium
  • Paraquat

Uniqueness

What sets this compound apart from other pyridinium salts is its specific chemical structure, which imparts unique properties and reactivity.

Properties

CAS No.

62513-06-8

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C13H11ClN2O.ClH/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16;/h1-9H,10H2;1H

InChI Key

PXXHPRHQYOCGJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC=C2Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.